N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Description
N-[(2,4-Dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide is a Schiff base derivative synthesized via the condensation of 2,4-dimethoxybenzaldehyde with 4-methylbenzenesulfonamide in refluxing ethanol . This compound belongs to a broader class of N-[(R-phenyl)methylidene]-4-methylbenzenesulfonamides, where the R group varies, influencing physicochemical and biological properties. The 2,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups at the ortho and para positions, which can enhance solubility and modulate electronic interactions in biological systems.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWEWVVSRSMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Solvent | Temperature/Time | Yield | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acid-Catalyzed | HCl/H₂SO₄ | Ethanol | Reflux, 2–6 h | 50–70% | Simple, scalable | Prolonged reaction time |
| AlCl₃-Catalyzed | AlCl₃ | Solvent-free | 25°C, 15–30 min | 85–90% | High efficiency, eco-friendly | Requires anhydrous conditions |
| Microwave-Assisted | Pyridine | Methanol | 140°C, 30–60 min | 60–80% | Rapid, energy-efficient | High equipment cost |
Base-Mediated Condensation
Approach : Bases like triethylamine or pyridine deprotonate the sulfonamide’s amine, enhancing its nucleophilicity. This method is less common due to the sulfonamide’s poor basicity but remains viable with strong bases.
Example Protocol :
- Reactants : 4-Methylbenzenesulfonamide (1 equiv) + 3,4-dimethoxybenzaldehyde (1.1–1.5 equiv).
- Base : Triethylamine (1–2 equiv).
- Solvent : Dichloromethane or DMF.
- Conditions : Room temperature, 2–4 hours.
Yield : Low to moderate (40–60%), due to competing side reactions.
Solid-Phase Synthesis
Approach : Immobilizing the sulfonamide on a solid support (e.g., silica or resin) facilitates purification and scalability. This method is suitable for combinatorial chemistry applications.
Example Protocol :
- Support : Silica gel functionalized with sulfonamide.
- Reactants : 3,4-dimethoxybenzaldehyde (2–3 equiv).
- Conditions : Microwave irradiation or thermal activation.
Table 2: Key Reagents and Their Roles
| Component | Role | Source Example |
|---|---|---|
| AlCl₃ | Carbonyl activation (Lewis acid) | |
| HCl | Protonation of aldehyde | |
| Pyridine | Base for deprotonation | |
| 3,4-Dimethoxybenzaldehyde | Aldehyde partner |
Optimization Strategies
- Catalyst Screening : Test transition metals (CuCl₂, FeCl₃) or ionic liquids to improve yields.
- Solvent Engineering : Use ionic liquids or deep eutectic solvents (DES) for greener synthesis.
- Microwave Parameters : Optimize power (100–300 W) and time (15–60 minutes) for higher efficiency.
Challenges and Limitations
- Low Reactivity : Sulfonamides exhibit reduced nucleophilicity due to electron-withdrawing sulfonyl groups, necessitating strong acids or catalysts.
- Byproduct Formation : Overheating or excess aldehyde may lead to polymers or side imines.
- Purification : Crude products often require chromatography due to polar byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imine group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectroscopic and Physical Properties
NMR Shifts :
- The target compound’s ¹H NMR would show characteristic methoxy peaks at ~3.8 ppm and aromatic protons influenced by electron-donating groups. Similar compounds, such as N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (), exhibit methoxy signals at 3.75–3.85 ppm, with aromatic protons split due to substituent positions .
- In contrast, chloro-substituted analogs () display downfield shifts for aromatic protons adjacent to electronegative groups.
- Mass Spectrometry: The molecular ion peak for the target compound is expected near m/z 345 (C₁₆H₁₇NO₄S). Analogous compounds, such as N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide, show [M+H]⁺ peaks at m/z 310, consistent with halogen substitution .
Biological Activity
N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 2,4-dimethoxyphenyl moiety is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial properties.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for this compound against selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.23 |
| Escherichia coli | 0.47 |
| Pseudomonas aeruginosa | 0.35 |
| Bacillus cereus | 0.17 |
These results indicate that the compound exhibits potent activity against both gram-positive and gram-negative bacteria, with Bacillus cereus being particularly susceptible.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have reported cytotoxic effects on various cancer cell lines.
Cytotoxicity Data
The following table presents the IC50 values for the compound against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 36 |
| HeLa | 34 |
| MCF-7 | 70 |
These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner. Notably, HCT-116 and HeLa cells exhibited higher sensitivity compared to MCF-7 cells.
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:
- Disruption of Cell Membranes : The compound may disrupt microbial cell membranes, leading to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through caspase activation and morphological changes indicative of programmed cell death.
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antibacterial Activity : A study investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load, suggesting potential use in treating resistant infections.
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on HeLa cells using flow cytometry to analyze apoptosis markers. The findings revealed that treatment with the compound significantly increased apoptotic cell populations compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
